2,2'-(But-1-ene-4,4-diyl)bis(4,6-dimethylphenol)
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Overview
Description
2,2’-(But-1-ene-4,4-diyl)bis(4,6-dimethylphenol) is an organic compound that belongs to the class of bisphenols. Bisphenols are known for their applications in the production of polycarbonate plastics and epoxy resins. This particular compound is characterized by its two phenolic groups connected by a but-1-ene-4,4-diyl linker, with each phenolic group further substituted with two methyl groups at the 4 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(But-1-ene-4,4-diyl)bis(4,6-dimethylphenol) can be achieved through a high-yielding two-step approach. The first step involves the thermal decarboxylation of hydroxycinnamic acids to produce vinyl phenols. This reaction is typically carried out by refluxing the cinnamic acids in dimethylformamide (DMF) under a nitrogen atmosphere . The resulting vinyl phenols are then subjected to olefin metathesis using a Grubbs–Hoveyda 2nd generation catalyst, which results in the direct precipitation of the bisphenols from the reaction mixture .
Industrial Production Methods
In an industrial setting, the production of bisphenols often involves the use of Friedel-Crafts alkylation reactions. For example, the butylation of phenol can be achieved using isobutylene in the presence of a strong acid catalyst, such as triflic acid or zeolites . This method can be adapted for the synthesis of 2,2’-(But-1-ene-4,4-diyl)bis(4,6-dimethylphenol) by selecting appropriate starting materials and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,2’-(But-1-ene-4,4-diyl)bis(4,6-dimethylphenol) can undergo various types of chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
2,2’-(But-1-ene-4,4-diyl)bis(4,6-dimethylphenol) has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polycarbonate plastics and epoxy resins.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Studied for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of high-performance materials, including coatings and adhesives.
Mechanism of Action
The mechanism by which 2,2’-(But-1-ene-4,4-diyl)bis(4,6-dimethylphenol) exerts its effects is primarily through its phenolic groups. These groups can participate in hydrogen bonding, electron donation, and radical scavenging activities. The molecular targets and pathways involved include:
Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Polymerization: The compound can undergo polymerization reactions to form high-molecular-weight polymers, which are used in various industrial applications.
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: Another bisphenol used in the production of antioxidants and UV absorbers.
(E)-4,4’-(Ethene-1,2-diyl)diphenol: A similar bisphenol synthesized from hydroxycinnamic acids.
(E)-4,4’-(Ethene-1,2-diyl)bis(2-methoxyphenol): Another derivative of hydroxycinnamic acids with methoxy substituents.
Uniqueness
2,2’-(But-1-ene-4,4-diyl)bis(4,6-dimethylphenol) is unique due to its specific substitution pattern and the presence of a but-1-ene-4,4-diyl linker. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in polymer chemistry and materials science.
Properties
CAS No. |
736975-68-1 |
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Molecular Formula |
C20H24O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-[1-(2-hydroxy-3,5-dimethylphenyl)but-3-enyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C20H24O2/c1-6-7-16(17-10-12(2)8-14(4)19(17)21)18-11-13(3)9-15(5)20(18)22/h6,8-11,16,21-22H,1,7H2,2-5H3 |
InChI Key |
WSWPPHCTFITADT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(CC=C)C2=CC(=CC(=C2O)C)C)O)C |
Origin of Product |
United States |
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